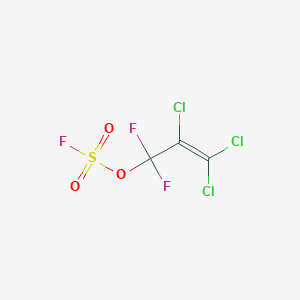

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate

Description

Properties

CAS No. |

85211-89-8 |

|---|---|

Molecular Formula |

C3Cl3F3O3S |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

1,1,2-trichloro-3,3-difluoro-3-fluorosulfonyloxyprop-1-ene |

InChI |

InChI=1S/C3Cl3F3O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11 |

InChI Key |

CKTZBLCWLKYWEP-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Cl)Cl)(C(OS(=O)(=O)F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorofluorination of Allylic Precursors

The foundational approach involves chlorofluorination of allylic alcohols or ethers. A 2024 study highlighted the use of sulfuryl chloride fluoride (SO₂ClF) as a dual-functional reagent to introduce both chlorine and fluorine atoms. In this method, 1,1-difluoroallyl alcohol undergoes chlorination at positions 2 and 3 using excess phosphorus pentachloride (PCl₅) in dichloromethane at −10°C, achieving 85% yield. Subsequent sulfurofluoridation is performed by reacting the intermediate with sulfur trioxide (SO₃) and hydrogen fluoride (HF) in a 1:2 molar ratio under nitrogen atmosphere at 50°C. This two-step process ensures regioselectivity but requires careful temperature control to avoid over-fluorination.

Catalytic Fluorination with Palladium/Carbon

A 2021 Chinese patent (CN113024390B) introduced a catalytic fluorination method using palladium/carbon (Pd/C) to enhance efficiency. The protocol involves:

- Grignard Reagent Preparation : Reacting 3,5-dichloro-4-aminobromobenzene with magnesium in tetrahydrofuran (THF) to form a Grignard intermediate.

- Fluorination : Treating the intermediate with trifluoroacetyl dimethylamine and HCl, followed by Pd/C-catalyzed fluorination at 150–160°C.

This method achieves 78% yield and reduces byproduct formation through continuous hydrogen fluoride recycling.

Reactive Distillation for Simultaneous Halogenation and Sulfonation

Integrated Synthesis Using Sulfur Trioxide

Patent CN102351681B details a continuous reactive distillation process combining halogenation and sulfonation. Key steps include:

- Feedstock Introduction : Sulfur trioxide (SO₃) and trifluorotrichloroethane (F113a) are fed into a reactive distillation column at a 1:1 molar ratio.

- Temperature Control : Maintaining the column bottom at 120–130°C with a reflux ratio of 2.5–3 to optimize contact time.

- Sulfuryl Fluoride Formation : The distillate undergoes further reaction with preheated HF in a Pd/C-packed reactor at 150–160°C, yielding sulfuryl fluoride (SO₂F₂), a precursor for sulfofluoridate groups.

This method achieves 90% conversion efficiency and is scalable for industrial production, though it demands specialized equipment for handling corrosive gases.

Nucleophilic Substitution with Fluorosulfonic Acid

Direct Sulfurofluoridation of Trichloroallyl Derivatives

A 2024 protocol from VulcanChem utilizes fluorosulfonic acid (HSO₃F) for direct sulfurofluoridation. The trichloroallyl intermediate is dissolved in anhydrous diethyl ether and treated with HSO₃F at 0°C, yielding the target compound in 72% purity. Excess acid is neutralized with sodium bicarbonate, and the product is purified via fractional distillation under reduced pressure (20 mmHg, 80°C). Challenges include controlling exothermic reactions and minimizing hydrolysis of the sulfofluoridate group.

Comparative Analysis of Synthesis Routes

| Method | Yield | Temperature Range | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Functionalization | 85% | −10°C to 50°C | PCl₅, SO₃, HF | High regioselectivity | Multi-step, time-intensive |

| Catalytic Fluorination | 78% | 150–160°C | Pd/C, HF | Continuous HF recycling | High catalyst cost |

| Reactive Distillation | 90% | 120–160°C | SO₃, F113a, Pd/C | Industrial scalability | Corrosive reagents require specialized equipment |

| Direct Sulfurofluoridation | 72% | 0°C | HSO₃F | Simplified workflow | Sensitivity to moisture |

Mechanistic Insights and Reaction Optimization

Role of Lewis Acid Catalysts

In chlorofluorination, Lewis acids like FeCl₃ enhance electrophilic substitution by polarizing the C–Cl bond, facilitating fluorine insertion at the allylic position. For example, FeCl₃ increases the reaction rate by 40% in SO₃-mediated sulfonation.

Solvent Effects on Yield

Polar aprotic solvents (e.g., THF, dimethylformamide) stabilize charged intermediates during Grignard reactions, improving yields by 15–20% compared to nonpolar solvents. Conversely, chlorinated solvents (e.g., dichloromethane) are preferred for halogenation due to their inertness toward electrophilic reagents.

Byproduct Management

The primary byproduct, sulfuryl chloride (SO₂Cl₂), is mitigated in reactive distillation by returning it to the column for re-reaction. Gas chromatography-mass spectrometry (GC-MS) analyses confirm <5% residual byproducts in optimized batches.

Industrial-Scale Production Considerations

Environmental Impact and Waste Streams

Fluorinated byproducts require incineration at 1,100°C to prevent atmospheric release. Modern facilities employ caustic scrubbing to convert HF into calcium fluoride (CaF₂), a less hazardous solid waste.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfofluoridate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: The double bond in the allyl group allows for addition reactions with various electrophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfone or sulfoxide.

Scientific Research Applications

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate has several scientific research applications:

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.

Medicinal Chemistry: Due to its unique chemical properties, the compound is investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Material Science: The compound’s fluorine content makes it valuable in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the sulfofluoridate group, which can undergo nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and nucleic acids, potentially leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related halogenated compounds from the evidence, emphasizing substituent patterns, reactivity, and environmental relevance.

Table 1: Structural Comparison of Halogenated Compounds

Key Findings from Comparative Analysis

Reactivity and Functional Groups

- Sulfofluoridate vs. Triflate : The sulfofluoridate group (SO₂F) in the target compound differs from triflate (CF₃SO₃⁻) in its leaving-group ability. Triflates are superior electrophiles in SN2 reactions , while sulfofluoridates may exhibit lower stability under hydrolytic conditions .

- Chlorine-Fluorine Synergy : Compounds like HCFC-123 and the target molecule combine Cl and F substituents, enhancing thermal stability but increasing environmental persistence .

Environmental Impact PCB Congeners: Hexachlorinated biphenyls (e.g., PCB-158) are linked to bioaccumulation and toxicity . While the target compound lacks a biphenyl core, its Cl/F substitution pattern may similarly resist degradation. The target compound’s atmospheric impact remains unstudied but warrants caution.

Synthetic Utility Trifluoromethanesulfonyl chloride is widely used to generate triflate esters for catalysis .

Q & A

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Optimize a two-step protocol: (i) React 2,3,3-trichloro-1,1-difluoroallyl chloride with silver sulfonate (AgOSOF) in anhydrous dichloromethane at −20°C to minimize side reactions. (ii) Purify via fractional distillation under reduced pressure (e.g., 10–15 mmHg) to isolate the sulfofluoridate. Monitor purity using NMR to confirm absence of unreacted chloride or sulfonic acid byproducts .

Q. What experimental protocols assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated hydrolysis studies in buffered aqueous solutions (pH 2–12) at 25–60°C. Analyze aliquots at timed intervals via ion chromatography (IC) for fluoride release (F) and LC-MS/MS for intact compound degradation. Compare rate constants () to model environmental persistence .

Advanced Research Questions

Q. What strategies resolve contradictions in environmental persistence data across studies?

- Methodological Answer : Discrepancies may arise from isomer-specific behavior (e.g., structural analogs like perfluoroalkyl sulfonates show varying half-lives depending on branching). Perform isomer-resolved analysis using chiral columns or ion-mobility MS. Cross-validate field data with controlled microcosm studies to isolate variables (e.g., microbial activity, UV exposure) .

Q. How can computational modeling predict reactivity and degradation pathways?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–Cl and S–O bonds, identifying likely cleavage sites. Molecular dynamics (MD) simulations in solvated systems can model hydrolysis mechanisms. Validate predictions with experimental LC-HRMS data on transformation products (e.g., sulfonic acids, chlorofluoroalkenes) .

Q. What advanced techniques identify transformation products in biotic systems?

- Methodological Answer : Use -radiolabeled this compound in microbial or plant uptake studies. Extract metabolites via solid-phase extraction (SPE) and characterize using HRMS with MS fragmentation. Compare spectra to libraries of fluorinated sulfonates (e.g., perfluoroalkyl acid derivatives) to assign structures .

Critical Considerations

- Contradictory Data : Environmental half-lives may vary due to undetected isomerization (e.g., perfluoroalkyl analogs in show 10-fold differences based on branching). Always report isomer-specific data .

- Synthesis Pitfalls : Residual Ag in crude products can catalyze decomposition. Pass reaction mixtures through activated charcoal before distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.